molecular formula C8H8BrF B1611987 2-Bromo-4-ethyl-1-fluorobenzene CAS No. 891843-33-7

2-Bromo-4-ethyl-1-fluorobenzene

Cat. No.: B1611987
CAS No.: 891843-33-7
M. Wt: 203.05 g/mol
InChI Key: CJXWORGKEZAUAP-UHFFFAOYSA-N
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Description

2-Bromo-4-ethyl-1-fluorobenzene is an organic compound with the molecular weight of 203.05 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of similar compounds often involves electrophilic aromatic substitution . For example, 4-Fluorobromobenzene can be synthesized via bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H8BrF/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3 . This indicates that the molecule consists of a benzene ring substituted with bromine, fluorine, and ethyl groups .

It has a molecular weight of 203.05 and a density of 1.593 g/mL at 25 °C .

Scientific Research Applications

Electrolyte Additive for Lithium-Ion Batteries

Research has explored the application of similar compounds to 2-Bromo-4-ethyl-1-fluorobenzene, such as 4-bromo-2-fluoromethoxybenzene, as novel bi-functional electrolyte additives for lithium-ion batteries. These additives can electrochemically polymerize to form a protective polymer film on the battery's electrode, enhancing its thermal stability and providing overcharge protection without impacting the battery's normal cycle performance. This innovation suggests the potential for structurally related compounds in improving lithium-ion battery safety and efficiency (Zhang Qian-y, 2014).

Organometallic Chemistry and Catalysis

Partially fluorinated benzenes, including derivatives of this compound, are recognized for their role in organometallic chemistry and transition-metal-based catalysis. The presence of fluorine substituents alters the π-electron density, making these compounds suitable as non-coordinating solvents or as ligands that are easily displaced in catalytic processes. This property facilitates their use in synthesizing well-defined metal complexes and catalytic reactions, highlighting their versatility in modern organic synthesis (S. Pike, Mark R. Crimmin, Adrian B. Chaplin, 2017).

Synthesis of Radiopharmaceuticals

The synthesis of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene is critical for 18F-arylation reactions, essential in producing radiopharmaceuticals. Research into various methods for preparing this compound has shown that certain approaches can yield high radiochemical yields efficiently, demonstrating the compound's significance in developing diagnostic and therapeutic radiotracers (J. Ermert, C. Hocke, Thomas Ludwig, R. Gail, H. Coenen, 2004).

Photodissociation Studies

Studies on the photodissociation of haloethylbenzenes, including compounds structurally similar to this compound, provide insights into the effects of halogen substitution on molecular behavior under UV light. These studies help understand the photophysical and photochemical properties of halobenzenes, contributing to knowledge in fields ranging from atmospheric chemistry to the design of photo-responsive materials (P. A. Robertson, Luigi Villani, Uresha L M Dissanayake, Luke F Duncan, Belinda M. Abbott, David J D Wilson, E. Robertson, 2018).

Safety and Hazards

This compound is associated with several hazards. It may cause skin and eye irritation, and it may be harmful if inhaled . It is classified under GHS07, with the signal word “Warning” and hazard statements H315, H319, H335 .

Biochemical Analysis

Biochemical Properties

2-Bromo-4-ethyl-1-fluorobenzene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that involve halogenation and substitution. For instance, it can undergo electrophilic aromatic substitution, where the bromine atom can be replaced by other functional groups in the presence of specific catalysts . This compound’s interactions with biomolecules are primarily driven by its ability to form stable intermediates, which are crucial for the synthesis of pharmaceuticals and agrochemicals .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites within the cell . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific enzymes, either inhibiting or activating their activity. For example, it may act as an inhibitor for enzymes involved in the halogenation process, thereby preventing the addition of halogen atoms to organic molecules . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant changes in metabolic pathways and gene expression . Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal cellular processes . These threshold effects highlight the importance of dosage optimization in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can participate in halogenation reactions, where it serves as a substrate for enzymes that catalyze the addition of halogen atoms to organic molecules . This compound’s involvement in metabolic pathways can lead to changes in metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments . The transport and distribution of this compound are crucial for its biochemical activity and influence on cellular functions .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with different biomolecules within various subcellular environments . Understanding the subcellular localization of this compound is essential for elucidating its role in biochemical processes and cellular functions .

Properties

IUPAC Name

2-bromo-4-ethyl-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXWORGKEZAUAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595778
Record name 2-Bromo-4-ethyl-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891843-33-7
Record name 2-Bromo-4-ethyl-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 84A (9.8 g, 45 mmol) in trifluoroacetic acid (20 mL) was added triethylsilane (14.3 mL, 90 mmol). After stirring at 50° C. for 6 h, the reaction was quenched with 100 mL of saturated NaHCO3 solution and extracted with diethyl ether (3×). The combined organic layers were washed with brine, dried over MgSO4, and concentrated. The resulting residue was distilled at 200° C. to give 84B (85% purity).
Name
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
14.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
85%

Synthesis routes and methods II

Procedure details

To a solution of 3′-bromo-4′-fluoroacetophenone (6.80 g, 31.3 mmol) in 31 mL TFA, was added triethylsilane (15 mL). The mixture was stirred at rt for 20 h, then concentrated. The crude product was purified by flash chromatography (100% hexanes, 2×) to afford 4.33 g of Intermediate 228.1 as a colorless oil.
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
31 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromo-4-ethyl-1-fluorobenzene
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